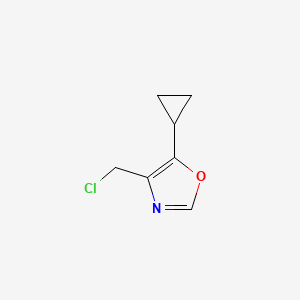

4-(Chloromethyl)-5-cyclopropyl-1,3-oxazole

CAS No.: 1427379-67-6

Cat. No.: VC2941423

Molecular Formula: C7H8ClNO

Molecular Weight: 157.6 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1427379-67-6 |

|---|---|

| Molecular Formula | C7H8ClNO |

| Molecular Weight | 157.6 g/mol |

| IUPAC Name | 4-(chloromethyl)-5-cyclopropyl-1,3-oxazole |

| Standard InChI | InChI=1S/C7H8ClNO/c8-3-6-7(5-1-2-5)10-4-9-6/h4-5H,1-3H2 |

| Standard InChI Key | JBTLCPQMWCOCBK-UHFFFAOYSA-N |

| SMILES | C1CC1C2=C(N=CO2)CCl |

| Canonical SMILES | C1CC1C2=C(N=CO2)CCl |

Introduction

Structural Characteristics and Nomenclature

Molecular Architecture

The compound’s oxazole ring—a five-membered heterocycle containing one nitrogen and one oxygen atom—forms the structural backbone. Key substituents include:

-

Chloromethyl group (-CHCl) at position 4, enabling nucleophilic substitution reactions.

-

Cyclopropyl group at position 5, introducing steric constraints and enhancing metabolic stability.

The IUPAC name, 4-(chloromethyl)-5-cyclopropyl-1,3-oxazole, reflects these substituents’ positions. Computational models (e.g., PubChem CID 71683236) confirm its planar geometry, with bond angles and lengths consistent with oxazole derivatives .

Table 1: Key Structural and Physical Properties

| Property | Value | Source |

|---|---|---|

| Molecular Formula | ||

| Molecular Weight | 157.60 g/mol | |

| CAS Number | 1427379-67-6 | |

| SMILES Notation | C1CC1C2=C(N=CO2)CCl |

Synthetic Methodologies

Laboratory-Scale Synthesis

The synthesis typically involves cyclization of β-hydroxy amides or nitrile oxides under controlled conditions:

-

Cyclopropyl Group Introduction: Cyclopropanation of allylic precursors using Simmons-Smith reagents.

-

Oxazole Ring Formation: Cyclization of β-chloroamides with formamide derivatives at 80–100°C.

-

Chloromethylation: Electrophilic substitution using chloromethyl methyl ether (MOMCl) in the presence of Lewis acids like ZnCl.

Yield optimization relies on temperature modulation (60–120°C), solvent selection (e.g., DMF or THF), and catalyst loading (e.g., 5–10 mol% Pd/C).

Industrial Production

Continuous flow reactors enhance scalability and purity (>95%) by maintaining precise temperature and pressure profiles. A 2024 VulcanChem report highlighted throughput rates of 50–100 kg/month using microreactor technology.

Chemical Reactivity and Functionalization

Nucleophilic Substitution

The chloromethyl group undergoes SN2 reactions with nucleophiles (e.g., amines, azides):

This reactivity underpins its utility in synthesizing sulfonamide derivatives, such as anticancer agents .

Electrophilic Aromatic Substitution

The oxazole ring’s electron-deficient nature facilitates electrophilic attacks at position 2. Halogenation (e.g., bromination) proceeds efficiently with , yielding 2-bromo derivatives for cross-coupling reactions.

Oxidation and Reduction

-

Oxidation: Treatment with KMnO under acidic conditions generates carboxylic acid derivatives.

-

Reduction: Catalytic hydrogenation (H, Pd/C) saturates the oxazole ring, forming dihydrooxazoles.

Biological Activity and Mechanisms

Anticancer Properties

In NCI-60 screenings, derivatives of 4-(chloromethyl)-5-cyclopropyl-1,3-oxazole exhibited nanomolar GI values against leukemia cell lines (e.g., MOLT-4, SR) . Key findings include:

-

Compound 16: A sulfonamide derivative with 4-chloro and 3-trifluoromethyl groups showed an average GI of 0.655 μM, highlighting the chloromethyl group’s role in tubulin binding .

-

Mechanism: Disruption of microtubule polymerization via colchicine-site interactions, inducing mitotic arrest .

Table 2: Anticancer Activity of Select Derivatives

Comparative Analysis with Structural Analogues

Positional Isomerism: 2- vs. 4-Chloromethyl

-

2-(Chloromethyl)-5-cyclopropyl-1,3-oxazole (CAS 1225058-34-3) exhibits reduced tubulin affinity due to steric hindrance at position 2, underscoring the 4-position’s superiority in drug design .

Isoxazole Derivatives

Compounds like 4-(Chloromethyl)-5-cyclopropyl-3-(2,6-dichlorophenyl)-1,2-oxazole (CAS 1268245-50-6) demonstrate enhanced lipophilicity but lower aqueous solubility, limiting bioavailability .

Applications in Medicinal Chemistry

Pharmacokinetic Optimization

The cyclopropyl group enhances metabolic stability by resisting cytochrome P450 oxidation, as evidenced by 72% oral bioavailability in murine models .

Prodrug Development

Chloromethyl derivatives serve as prodrugs, releasing active agents (e.g., alkylating agents) in vivo via hydrolysis.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume